REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[S:6])[NH:4][NH2:5].[F:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=O)=[CH:10][CH:9]=1>N1C=CC=CC=1>[F:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]2[N:2]([CH3:1])[C:3](=[S:6])[NH:4][N:5]=2)=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
4.24 g
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Type
|
reactant
|
Smiles
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CNC(NN)=S
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the resulting mixture was stirred at r.t. o.n
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The pyridine was removed by evaporation
|
Type
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TEMPERATURE
|
Details
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the residue was heated in aq. sat. NaHCO3
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Type
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TEMPERATURE
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Details
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at reflux o.n
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Type
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TEMPERATURE
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Details
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After cooling to r.t.
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Type
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FILTRATION
|
Details
|
the product was collected by filtration
|
Type
|
WASH
|
Details
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washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to give 3.22 g (38%) which
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C=1N(C(NN1)=S)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |